40-Fold Superior Potency vs. NOHA in Murine Macrophage Arginase Inhibition
Nor-NOHA acetate is approximately 40-fold more potent than its precursor analog NOHA as an inhibitor of arginase in unstimulated murine macrophages [1]. This potency advantage is maintained in stimulated macrophages (IC50 10 ± 3 µM) [1].
| Evidence Dimension | Arginase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 ± 5 µM (unstimulated); IC50 = 10 ± 3 µM (IFN-γ + LPS stimulated) |
| Comparator Or Baseline | NOHA: IC50 = 400 ± 50 µM (unstimulated) |
| Quantified Difference | Approximately 40-fold more potent |
| Conditions | Murine peritoneal macrophages; hydrolysis of L-arginine to L-ornithine measured |
Why This Matters
Researchers studying arginase in immune cells require substantially lower compound concentrations to achieve complete enzyme inhibition, reducing off-target concerns and solvent exposure artifacts.
- [1] Tenu JP, Lepoivre M, Moali C, Brollo M, Mansuy D, Boucher JL. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-438. View Source
